

1H and 19F NMR spectroscopic data of 2-(Trifluoromethyl)phenylmethanethiol

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Compound of Interest

2-

Compound Name: (Trifluoromethyl)phenylmethanethiol

ol

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An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of **2-(Trifluoromethyl)phenylmethanethiol**

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **2-(Trifluoromethyl)phenylmethanethiol**. As a molecule of interest in medicinal chemistry and materials science, understanding its precise structure and electronic properties is paramount. The trifluoromethyl group (-CF₃) offers unique properties, but also introduces complexity into NMR spectra through spin-spin couplings. This document serves as a reference for researchers and drug development professionals, detailing predicted spectral data based on established principles and analogous structures. Furthermore, it outlines a robust, self-validating experimental protocol for the acquisition and confirmation of this data, ensuring scientific integrity and reproducibility.

Introduction: The Role of NMR in Characterizing Fluorinated Molecules

The incorporation of fluorine into organic molecules is a prevalent strategy in modern drug discovery and materials science. The unique properties of fluorine, such as high electronegativity and the ability of the trifluoromethyl group to act as a lipophilic hydrogen bond

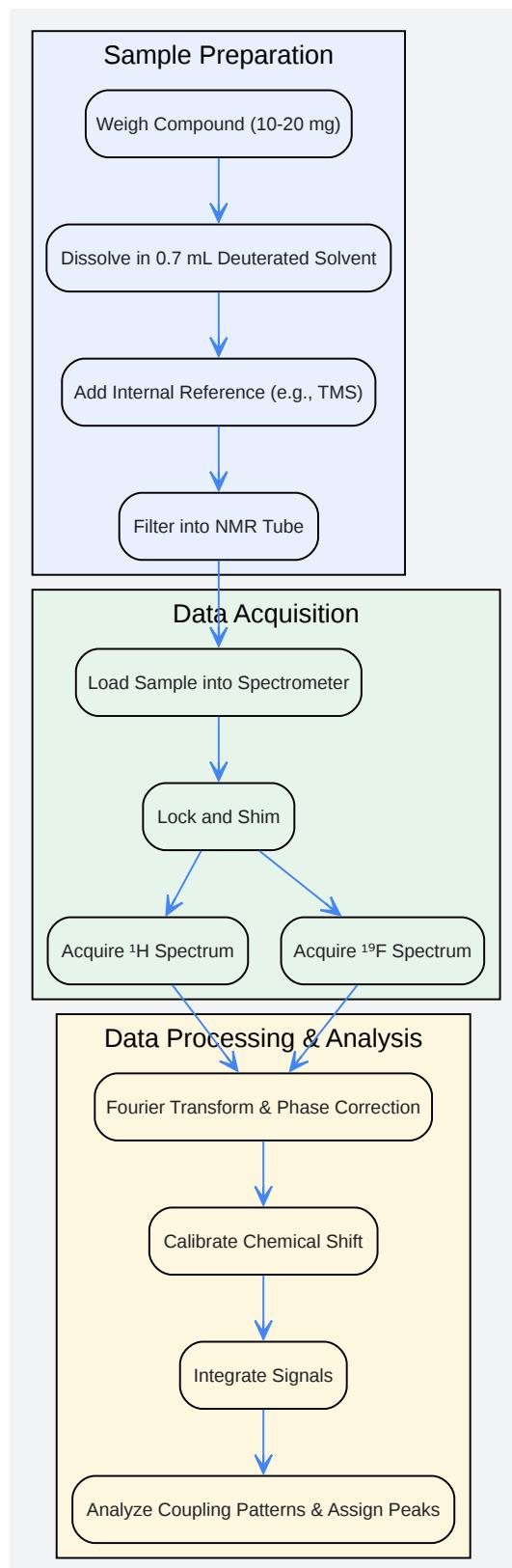
mimic, can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability.^[1] Consequently, the precise structural elucidation of fluorinated compounds is a critical step in the research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. While ¹H and ¹³C NMR provide the backbone of structural analysis, ¹⁹F NMR offers a direct and highly sensitive window into the electronic environment of the fluorine atoms.^{[2][3]} The ¹⁹F nucleus has a spin of $\frac{1}{2}$, 100% natural abundance, and a high gyromagnetic ratio, making it highly receptive to NMR analysis.^[4] Its large chemical shift dispersion (~800 ppm) minimizes signal overlap, providing clear, well-resolved spectra even in complex molecules.^[4]
^[5]

This guide focuses on **2-(Trifluoromethyl)phenylmethanethiol**, a compound featuring both a flexible thiol side chain and an ortho-disubstituted aromatic ring with a -CF₃ group. We will explore the predicted ¹H and ¹⁹F NMR spectra, explain the underlying principles governing the chemical shifts and coupling patterns, and provide a detailed experimental workflow for acquiring and validating the spectral data.

Molecular Structure and Key Spectroscopic Features

The structure of **2-(Trifluoromethyl)phenylmethanethiol** presents a distinct set of proton and fluorine environments, each of which will give rise to a unique signal in the NMR spectrum. The ortho-substitution pattern on the benzene ring leads to a complex splitting pattern in the aromatic region of the ¹H NMR spectrum. The methylene (-CH₂-) and thiol (-SH) protons provide information about the side chain, while the trifluoromethyl (-CF₃) group's signal in the ¹⁹F NMR spectrum is diagnostic of its electronic environment.

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